molecular formula C24H31ClN4O7S2 B6527048 ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1135136-10-5

ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B6527048
CAS No.: 1135136-10-5
M. Wt: 587.1 g/mol
InChI Key: ANYQFGCQWLIRBA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[3-(methoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H31ClN4O7S2 and its molecular weight is 587.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 586.1322694 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that many compounds with similar structures are often involved in the suzuki–miyaura coupling , a type of chemical reaction where the boron moiety can be converted into a broad range of functional groups .

Mode of Action

It is known that compounds of this nature often undergo catalytic protodeboronation . This process involves the removal of the boron moiety from the compound, which is a critical step in many chemical transformations .

Biochemical Pathways

The compound is likely to affect biochemical pathways related to the Suzuki–Miyaura coupling . This reaction is a key step in many organic synthesis processes, leading to the formation of various functional groups . The downstream effects of this reaction can vary widely depending on the specific context and the other compounds involved.

Pharmacokinetics

It is known that the stability of similar compounds can be influenced by factors such as air and moisture .

Result of Action

The result of the compound’s action is the transformation of the boron moiety into other functional groups . This can lead to the formation of a wide variety of different compounds, depending on the specific conditions and reactants involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds is known to be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Properties

IUPAC Name

methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O7S2.ClH/c1-4-35-24(31)27-11-13-28(14-12-27)37(32,33)17-7-5-16(6-8-17)21(29)25-22-20(23(30)34-3)18-9-10-26(2)15-19(18)36-22;/h5-8H,4,9-15H2,1-3H3,(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYQFGCQWLIRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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